molecular formula C35H40N2 B14290031 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine CAS No. 114482-26-7

9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine

Cat. No.: B14290031
CAS No.: 114482-26-7
M. Wt: 488.7 g/mol
InChI Key: JQTMEOBXFIKEAT-UHFFFAOYSA-N
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Description

9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with dibenzyl and tetraethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with benzyl and ethyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, followed by the addition of benzyl and ethyl halides .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide (NaN~3~) or thiols (RSH), leading to the formation of azides or thioethers.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, LiAlH4, hydrogen gas (H~2~).

    Substitution: NaN3, RSH, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Azides, thioethers.

Scientific Research Applications

9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its aromatic and amine functional groups. These interactions can influence electron transport and molecular recognition processes. The compound’s ability to donate and accept electrons makes it a valuable component in electronic devices and catalytic systems .

Comparison with Similar Compounds

Uniqueness: 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine stands out due to its tetraethyl substitution, which enhances its solubility and electronic properties compared to its analogs. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.

Properties

CAS No.

114482-26-7

Molecular Formula

C35H40N2

Molecular Weight

488.7 g/mol

IUPAC Name

9,9-dibenzyl-2-N,2-N,7-N,7-N-tetraethylfluorene-2,7-diamine

InChI

InChI=1S/C35H40N2/c1-5-36(6-2)29-19-21-31-32-22-20-30(37(7-3)8-4)24-34(32)35(33(31)23-29,25-27-15-11-9-12-16-27)26-28-17-13-10-14-18-28/h9-24H,5-8,25-26H2,1-4H3

InChI Key

JQTMEOBXFIKEAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)N(CC)CC

Origin of Product

United States

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